molecular formula C18H17N3O3 B229636 N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide

N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide

Cat. No. B229636
M. Wt: 323.3 g/mol
InChI Key: KJBUGFSVVHAORQ-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide, commonly known as MOIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOIA is a synthetic small molecule that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MOIA is not fully understood. However, it has been proposed that MOIA exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MOIA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MOIA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MOIA has also been found to have antifungal and antibacterial activities. Additionally, MOIA has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

MOIA has several advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. MOIA has also been found to have low toxicity, which makes it a safe compound for use in lab experiments. However, MOIA has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, MOIA has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on MOIA. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of MOIA and its potential applications in various fields of scientific research. Finally, future studies should focus on improving the solubility of MOIA in water to make it more useful in lab experiments.

Synthesis Methods

The synthesis of MOIA involves the condensation of 1-methyl-2-oxoindoline-3-carboxylic acid and 3-methylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified by recrystallization in a mixture of ethanol and water to obtain pure MOIA.

Scientific Research Applications

MOIA has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antifungal, and antibacterial activities. MOIA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, MOIA has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H17N3O3/c1-12-6-5-7-13(10-12)24-11-16(22)19-20-17-14-8-3-4-9-15(14)21(2)18(17)23/h3-10H,11H2,1-2H3,(H,19,22)/b20-17-

InChI Key

KJBUGFSVVHAORQ-JZJYNLBNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3N(C2=O)C

SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3N(C2=O)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3N(C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.